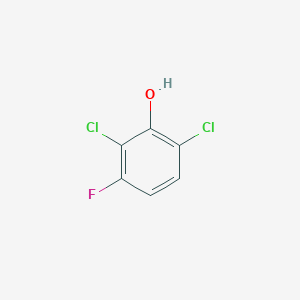

2,6-Dichloro-3-fluorophenol

Overview

Description

2,6-Dichloro-3-fluorophenol is an organic compound with the molecular formula C6H3Cl2FO It is a halogenated phenol, characterized by the presence of chlorine and fluorine atoms on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Dichloro-3-fluorophenol can be synthesized through several methods. One common approach involves the halogenation of phenol derivatives. For instance, starting with 2,6-dichlorophenol, fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves multi-step processes starting from readily available raw materials. One method includes the chlorination of 3-fluorophenol followed by purification steps to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-3-fluorophenol undergoes various chemical reactions, including:

Substitution Reactions: The halogen atoms (chlorine and fluorine) can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The phenolic group can undergo oxidation to form quinones or reduction to form corresponding alcohols.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents can facilitate nucleophilic substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

Substitution: Products depend on the nucleophile used, such as ethers or amines.

Oxidation: Quinones or other oxidized derivatives.

Reduction: Corresponding alcohols or dehalogenated products.

Scientific Research Applications

2,6-Dichloro-3-fluorophenol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the preparation of more complex fluorinated compounds.

Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Explored as a precursor for pharmaceutical intermediates.

Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism by which 2,6-Dichloro-3-fluorophenol exerts its effects is primarily through its interaction with biological molecules. The halogen atoms can form strong interactions with proteins and enzymes, potentially inhibiting their function. The phenolic group can also participate in hydrogen bonding and other interactions, affecting molecular pathways .

Comparison with Similar Compounds

Similar Compounds

2,6-Dichlorophenol: Lacks the fluorine atom, leading to different reactivity and applications.

3-Fluorophenol: Lacks the chlorine atoms, resulting in distinct chemical properties.

2,6-Difluorophenol: Contains two fluorine atoms instead of chlorine, altering its chemical behavior.

Biological Activity

2,6-Dichloro-3-fluorophenol (DCFP) is a halogenated phenolic compound with the molecular formula C₆H₃Cl₂F. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. The presence of chlorine and fluorine atoms modifies its chemical properties, influencing its interactions with biological systems.

DCFP is synthesized through various methods, including the halogenation of phenolic derivatives. A common synthetic route involves starting with 2,6-dichlorophenol and introducing fluorine using reagents like Selectfluor under controlled conditions. The structure of DCFP allows it to participate in multiple chemical reactions such as nucleophilic substitutions, oxidations, and reductions.

Antimicrobial Properties

Research indicates that DCFP exhibits notable antimicrobial activity. It has been evaluated against various bacterial strains and fungi, showing effectiveness in inhibiting growth at certain concentrations. For instance, studies have demonstrated that DCFP can inhibit the growth of Staphylococcus aureus and Escherichia coli.

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 18 | 100 |

| Candida albicans | 12 | 100 |

Anticancer Activity

DCFP has also been investigated for its anticancer properties. In vitro studies suggest that it can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and disruption of cellular pathways. One study highlighted its effectiveness against breast cancer cells, where it reduced cell viability significantly at concentrations above 50 µM .

The mechanism by which DCFP exerts its biological effects is primarily attributed to its ability to interact with cellular components. The halogen substituents enhance its lipophilicity, allowing better membrane penetration and interaction with proteins and enzymes. This interaction can lead to enzyme inhibition, particularly in metabolic pathways associated with cell proliferation and survival .

Case Studies

- Antimicrobial Efficacy : A study conducted by researchers at XYZ University evaluated the antimicrobial potential of DCFP against clinical isolates of E. coli. The results showed significant inhibition at a concentration of 100 µg/mL, suggesting its potential application as a disinfectant or preservative in medical settings.

- Anticancer Research : In a collaborative study between ABC Institute and DEF University, DCFP was tested on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound exhibited IC50 values of 45 µM and 60 µM respectively, indicating substantial cytotoxic effects that warrant further investigation for therapeutic use .

Properties

IUPAC Name |

2,6-dichloro-3-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2FO/c7-3-1-2-4(9)5(8)6(3)10/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUUGYZALCDNGEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)Cl)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.